Cas no 329908-32-9 (3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid)
3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid
- MLS002251695
- 3,5-bis[(4-fluorobenzene)sulfonamido]benzoic acid
- Z56796118
- 3,5-bis(4-fluorobenzenesulfonamido)benzoic acid
- Oprea1_730725
- 329908-32-9
- CS-0218252
- EN300-00460
- G34475
- CHEMBL1895074
- AKOS000114989
- 3,5-bis[(4-fluorophenyl)sulfonylamino]benzoic Acid
- 3,5-bis(4-fluorobenzenesulfonamido)benzoicacid
- SMR001314081
- HMS3069N13
-
- Inchi: 1S/C19H14F2N2O6S2/c20-13-1-5-17(6-2-13)30(26,27)22-15-9-12(19(24)25)10-16(11-15)23-31(28,29)18-7-3-14(21)4-8-18/h1-11,22-23H,(H,24,25)
- InChI Key: KMYDBOQXPHSEFB-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)F)(NC1C=C(C(=O)O)C=C(C=1)NS(C1C=CC(=CC=1)F)(=O)=O)(=O)=O
Computed Properties
- Exact Mass: 468.02613484Da
- Monoisotopic Mass: 468.02613484Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 764
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 146Ų
3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-50mg |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 50mg |
¥1728 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-100mg |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 100mg |
¥1663 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-250mg |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 250mg |
¥2152 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-500mg |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 500mg |
¥3775 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-1g |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 1g |
¥5529 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-2.5g |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 2.5g |
¥13575 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-5g |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 5g |
¥20055 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1288922-10g |
3,5-Bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 95% | 10g |
¥25758 | 2023-04-14 | |
| Aaron | AR019H9V-50mg |
3,5-bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 90% | 50mg |
$83.00 | 2025-02-14 | |
| Aaron | AR019H9V-100mg |
3,5-bis(4-fluorobenzenesulfonamido)benzoic acid |
329908-32-9 | 90% | 100mg |
$116.00 | 2025-02-14 |
3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid
Recent Advances in the Study of 3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid (CAS: 329908-32-9)
3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid (CAS: 329908-32-9) is a sulfonamide-based compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of enzyme inhibition and anti-inflammatory properties. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its molecular mechanisms and potential clinical relevance.
The synthesis of 3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid involves a multi-step process, starting with the reaction of 3,5-diaminobenzoic acid with 4-fluorobenzenesulfonyl chloride under controlled conditions. Recent advancements in synthetic methodologies have improved the yield and purity of the compound, enabling more detailed pharmacological studies. The compound's structure has been confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which have provided insights into its conformational stability and reactivity.
One of the most promising aspects of 3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid is its ability to inhibit specific enzymes involved in inflammatory pathways. In vitro studies have demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the arachidonic acid cascade. These findings suggest that the compound could serve as a lead molecule for the development of novel anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Further research has explored the compound's potential in targeting other biological pathways. For instance, preliminary data indicate that 3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid may interact with certain protein kinases involved in cancer cell proliferation. While these results are still in the early stages, they open new avenues for investigating the compound's anticancer properties. Additionally, its sulfonamide moiety has been linked to antimicrobial activity, raising the possibility of its use in combating resistant bacterial strains.
Despite these promising findings, challenges remain in translating the compound's in vitro activity into clinical applications. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on optimizing the compound's pharmacokinetic profile through structural modifications and formulation strategies. For example, the development of prodrug derivatives has shown potential in enhancing oral absorption and reducing gastrointestinal irritation.
In conclusion, 3,5-Bis-(4-fluoro-benzenesulfonylamino)-benzoic acid (CAS: 329908-32-9) represents a versatile scaffold with significant therapeutic potential. Its dual inhibitory activity on COX-2 and 5-LOX positions it as a promising candidate for anti-inflammatory drug development, while its emerging roles in oncology and antimicrobial therapy warrant further investigation. Continued research efforts, particularly in the areas of drug delivery and safety profiling, will be critical in advancing this compound toward clinical trials. The integration of computational modeling and high-throughput screening techniques may further accelerate the discovery of optimized derivatives with enhanced efficacy and reduced adverse effects.
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